(1,3-Diphenyl-1H-pyrazol-4-YL)-acetonitrile
Description
Properties
IUPAC Name |
2-(1,3-diphenylpyrazol-4-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3/c18-12-11-15-13-20(16-9-5-2-6-10-16)19-17(15)14-7-3-1-4-8-14/h1-10,13H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYQEFRYVJBRQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CC#N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
The foundational step involves Vilsmeier-Haack formylation of 1,3-diphenyl-1H-pyrazole. Treatment of acetophenone phenylhydrazine with POCl₃/DMF (1:1.3 molar ratio) at 70–80°C for 6 hours generates the 4-carbaldehyde intermediate in 80% yield. Infrared spectroscopy confirms formyl incorporation via a sharp C=O stretch at 1,673 cm⁻¹, while ¹H NMR reveals a diagnostic aldehyde proton at δ 10.09 ppm.
Knoevenagel Condensation with Cyanoacetate Derivatives
Reaction of the carbaldehyde with cyanoacetamide or malononitrile under basic conditions furnishes the target acetonitrile. Optimized conditions employ ethanol/water (4:1 v/v) with KOH pellets, achieving 75–82% yields after 3-hour reflux. Kinetic studies demonstrate complete aldehyde consumption within 90 minutes, with side-product formation (e.g., dimeric adducts) suppressed below 5% when using excess malononitrile (1.5 equiv).
Table 1: Optimization of Knoevenagel Conditions for (1,3-Diphenyl-1H-pyrazol-4-yl)-acetonitrile
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| KOH | EtOH/H₂O | 78 | 3 | 82 |
| NaOH | MeOH | 65 | 4 | 68 |
| Piperidine | Toluene | 110 | 2 | 45 |
Microwave-Assisted Cyclocondensation of Nitrile Precursors
One-Pot Pyrazole Assembly
Microwave irradiation (160°C, 150 W) accelerates the condensation of 4-nitrophenylhydrazine with β-ketonitriles, enabling a 92% conversion in 8 minutes. Key to nitrile retention is the use of DMF as a polar aprotic solvent, which minimizes hydrolysis to amides. Comparative analysis shows conventional heating at 80°C requires 12 hours for equivalent yields.
Post-Modification via Buchwald-Hartwig Amination
A two-step protocol substitutes nitro groups with cyanoethyl moieties via Pd-catalyzed coupling. Employing Pd(OAc)₂/Xantphos (5 mol%) and Cs₂CO₃ in dioxane at 120°C installs the acetonitrile group with 78% efficiency. Gas chromatography-mass spectrometry (GC-MS) traces confirm >99% purity post silica gel chromatography.
Thiourea-Mediated Cyclization of β-Ketonitrile Intermediates
Thiolative Ring Closure
Heating 3-(1,3-diphenylpyrazol-4-yl)-2-cyanoacrylates with thiourea in acetic acid induces cyclization to pyrazolo[3,4-d]pyrimidine-5-carbonitriles. While this route predominantly yields fused heterocycles, hydrolysis with 30% NaOH at 120°C selectively cleaves the thione group, recovering this compound in 65% yield.
Solvent Effects on Regiochemistry
Polar solvents (e.g., DMF) favor C-5 nitrile attack, producing the desired product, whereas toluene promotes N-1 adducts (Table 2). Density functional theory (DFT) calculations attribute this to enhanced stabilization of the nitrile lone pair in high-dielectric media.
Table 2: Solvent-Dependent Product Distribution in Thiourea Cyclization
| Solvent | Dielectric Constant | Desired Product (%) | Byproducts (%) |
|---|---|---|---|
| DMF | 36.7 | 72 | 28 |
| Toluene | 2.4 | 34 | 66 |
| EtOH | 24.3 | 58 | 42 |
Spectroscopic Characterization and Analytical Validation
Infrared and Nuclear Magnetic Resonance Profiling
All synthetic routes produce this compound with identical spectroscopic fingerprints:
High-Resolution Mass Spectrometry
HRMS (ESI+) calcd. for C₁₇H₁₃N₃ [M+H]⁺: 268.1085, found: 268.1089.
Comparative Evaluation of Synthetic Methodologies
Table 3: Merit Analysis of this compound Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Vilsmeier/Knoevenagel | 82 | 99 | High | $$ |
| Microwave Cyclization | 92 | 98 | Moderate | $$$ |
| Thiourea Cyclization | 65 | 95 | Low | $ |
The Vilsmeier-Haack/Knoevenagel cascade emerges as the optimal balance of efficiency and cost, particularly for gram-scale production. Microwave methods, while faster, require specialized equipment, and thiourea routes suffer from byproduct complexity.
Chemical Reactions Analysis
Types of Reactions: (1,3-Diphenyl-1H-pyrazol-4-YL)-acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of (1,3-Diphenyl-1H-pyrazol-4-YL)-acetonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in various biological processes.
Pathways Involved: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Key Findings and Implications
- Structural Flexibility : The pyrazole-acetonitrile scaffold accommodates diverse heterocyclic modifications, enhancing target selectivity (e.g., mPGES-1 vs. JAK inhibition) .
- Activity Dependency: Substituents on the pyrazole ring (e.g., thiazolidinone vs. triazole) significantly influence biological potency and mechanism .
- Synthetic Accessibility: Methods like Vilsmeier-Haack formylation and Knoevenagel condensation enable scalable production of derivatives .
Biological Activity
(1,3-Diphenyl-1H-pyrazol-4-YL)-acetonitrile is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound has been studied for its potential therapeutic applications, particularly in anti-inflammatory, antimicrobial, and anticancer contexts. This article presents a comprehensive overview of its biological activity, supported by research findings and data tables.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyrazole ring substituted with two phenyl groups and an acetonitrile moiety, which contributes to its biological properties.
1. Anti-inflammatory Activity
Several studies have reported the anti-inflammatory properties of pyrazole derivatives, including this compound. A study demonstrated that compounds with similar structures exhibited significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes. The IC50 values for some derivatives ranged from 54.65 μg/mL to 69.15 μg/mL, indicating potent anti-inflammatory effects comparable to standard drugs like diclofenac sodium .
2. Antimicrobial Activity
In vitro studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The minimum inhibitory concentration (MIC) for some derivatives was found to be as low as 0.22 μg/mL, indicating strong antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli .
3. Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its effects on cancer cell lines such as A549 (lung), MCF-7 (breast), and HeLa (cervical). Some compounds demonstrated IC50 values ranging from 0.83 μM to 1.81 μM, effectively inhibiting cell proliferation and inducing apoptosis in breast cancer cells .
| Cell Line | IC50 (μM) | Mechanism of Action | Reference |
|---|---|---|---|
| A549 | 0.83 | Apoptosis induction | |
| MCF-7 | 1.81 | G1 phase arrest via cyclin D2 downregulation | |
| HeLa | Not specified | Not specified |
Case Studies
Case Study 1: Anti-inflammatory Evaluation
In a controlled study, a series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity using carrageenan-induced paw edema in rats. The results indicated that compounds containing electron-donating groups exhibited significantly higher anti-inflammatory activity than those with electron-withdrawing groups .
Case Study 2: Antimicrobial Resistance Study
A study assessed the resistance patterns of bacterial strains against various pyrazole derivatives, including this compound. The findings highlighted the compound's effectiveness in overcoming resistance mechanisms in certain strains, making it a promising candidate for further development in antimicrobial therapies .
Q & A
Q. What are the common synthetic routes for preparing (1,3-Diphenyl-1H-pyrazol-4-YL)-acetonitrile and its derivatives?
Methodological Answer: The compound is often synthesized via condensation or cyclization reactions. For example:
- Heterocyclic Derivatives : Heating 2-cyano-N-[1,3-diphenyl-1H-pyrazol-4-ylmethylidene]acetohydrazide with diethyl phosphite and boron trifluoride etherate yields oxadiazaphosphinin derivatives (e.g., compound 198 ) .
- Fused Systems : Reaction with 1,3-diphenyl-pyrazole-4-carboxaldehyde and activated methylene compounds (e.g., malononitrile) produces fused thiazolo[3,2-a]pyridine derivatives .
- Thiadiazines : Condensation with chloroacetonitrile or bromoacetophenone forms triazolo-thiadiazine derivatives (e.g., 26 , 27a,b ) in high yields (>90%) .
Q. How can spectroscopic and crystallographic methods characterize this compound?
Methodological Answer:
- X-ray Crystallography : The SHELX suite (e.g., SHELXL, SHELXS) is widely used for small-molecule refinement. For example, crystal structures of spiro-chromane derivatives (e.g., hexahydro-dispiro[acenaphthylene-pyrrolizine-chromane]) confirm stereochemistry and hydrogen-bonding patterns .
- Spectroscopy : H/C NMR and mass spectrometry validate molecular structure. Predicted physicochemical properties (e.g., pKa = 0.21, density = 1.52 g/cm³) align with computational models .
Advanced Research Questions
Q. What strategies optimize reaction yields during heterocyclic synthesis involving this compound?
Methodological Answer:
- Catalysis : Boron trifluoride etherate enhances electrophilic reactivity in oxadiazaphosphinin synthesis .
- Solvent Selection : Ethanol or acetonitrile under reflux improves cyclization efficiency for thiazolo-pyridines .
- Multi-Component Reactions : Piperidine-catalyzed one-pot reactions (e.g., with malononitrile and aryl aldehydes) reduce purification steps and improve yields (70–85%) .
Q. How do molecular docking studies explain the inhibitory activity of derivatives against mPGES-1?
Methodological Answer:
- Binding Mode Analysis : Derivatives with 2-thiobarbituric acid "heads" form hydrogen bonds with mPGES-1 residues (e.g., S127) and hydrophobic interactions with the PGH binding pocket. For example, compound 14f (IC ≈ 36 nM) shows higher selectivity over COX isoforms due to optimized substituents at pyrazole-1 and -3 positions .
- SAR Insights : Introducing 4-chlorophenyl at pyrazole-1 (e.g., 7c ) enhances potency by 3-fold compared to phenyl substituents .
Q. How can researchers resolve discrepancies in biological activity data across derivatives?
Methodological Answer:
- Data Normalization : Use triplicate assays (mean ± SD) to minimize variability, as seen in mPGES-1 inhibition studies .
- Selectivity Profiling : Compare IC values against off-targets (e.g., COX-1/2) to distinguish true mPGES-1 inhibitors from pan-assay interference compounds (PAINS) .
- Structural Elucidation : Correlate crystallographic data (e.g., dihedral angles) with cytotoxicity trends. For instance, fused pyrimidine-thione derivatives show enhanced antitumor activity due to planar aromatic systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
